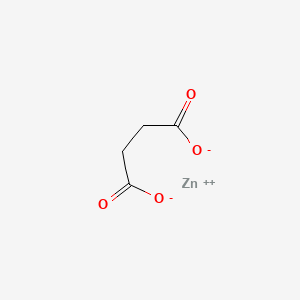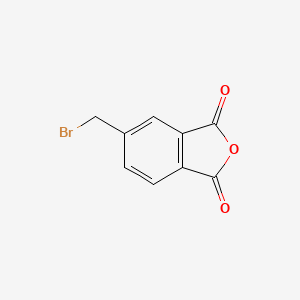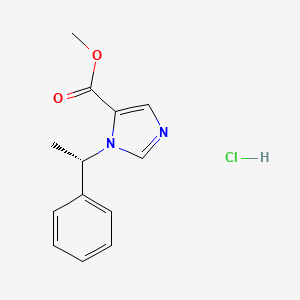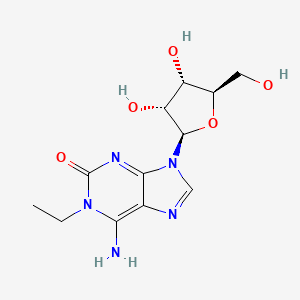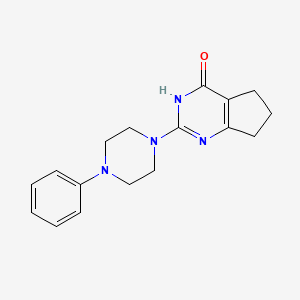
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentapyrimidine core with a hydroxyl group at the 4-position and a phenyl-substituted piperazine moiety at the 2-position, making it a versatile molecule for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired cyclopentapyrimidine derivatives with high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reagent concentration. This approach not only enhances the yield but also ensures consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group on the piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar cyclopentapyridine core but differs in the substituents attached to the ring.
2-(4-Phenyl-1-piperazinyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a different heterocyclic framework.
Uniqueness
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-phenyl-1-piperazinyl)- stands out due to its unique combination of a cyclopentapyrimidine core and a phenyl-substituted piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
33017-95-7 |
|---|---|
Fórmula molecular |
C17H20N4O |
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C17H20N4O/c22-16-14-7-4-8-15(14)18-17(19-16)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,19,22) |
Clave InChI |
GFJGWBGVLQJDFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)

![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)


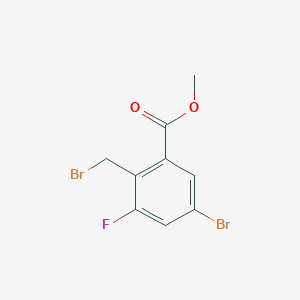
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
